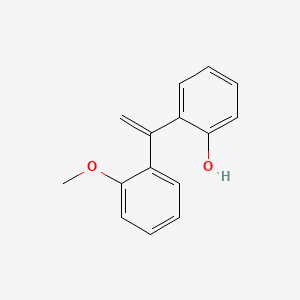

2-(1-(2-Methoxyphenyl)vinyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2-[1-(2-methoxyphenyl)ethenyl]phenol |

InChI |

InChI=1S/C15H14O2/c1-11(12-7-3-5-9-14(12)16)13-8-4-6-10-15(13)17-2/h3-10,16H,1H2,2H3 |

InChI Key |

NMUSQVANCCDYHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=C)C2=CC=CC=C2O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

No published FT-IR or Raman spectra for 2-(1-(2-Methoxyphenyl)vinyl)phenol were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (1H), Carbon-13 (13C), and 2D NMR for Comprehensive Structural Assignment

Specific ¹H, ¹³C, and 2D NMR data for this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

There is no available UV-Vis spectroscopic data, such as absorption maxima (λmax), to describe the electronic transitions of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Accurate mass determination and fragmentation patterns from High-Resolution Mass Spectrometry for this compound have not been reported.

Solid-State Characterization Techniques (e.g., X-ray Diffraction) for Crystalline Structures (if applicable)

No X-ray diffraction data is available to confirm the crystalline structure of this compound.

Reactivity and Mechanistic Studies of 2 1 2 Methoxyphenyl Vinyl Phenol

Mechanisms of Vinyl Group Transformations

The vinyl group, a carbon-carbon double bond, is a site of high electron density, making it susceptible to a range of addition reactions. Its reactivity is influenced by the electronic effects of the attached phenolic and methoxyphenyl rings.

Radical Addition Chemistry to the Alkene Moiety

The alkene functionality in 2-(1-(2-Methoxyphenyl)vinyl)phenol is susceptible to radical addition reactions. In the presence of a radical initiator, a chain reaction can be established. libretexts.org The process is initiated by the homolytic cleavage of a weak bond in an initiator molecule to generate radicals. libretexts.orgpressbooks.pub These initiator radicals then add to the vinyl group.

The regioselectivity of this addition is governed by the stability of the resulting carbon radical intermediate. The addition of a radical (R•) to the double bond will preferentially occur at the less substituted carbon of the vinyl group, leading to the formation of a more stable benzylic radical, which is stabilized by resonance with the aromatic ring. youtube.com

The propagation phase of the chain reaction involves the newly formed radical intermediate abstracting an atom or group from another molecule, thereby generating a new radical that can continue the chain. libretexts.org Termination of the radical chain reaction occurs when two radical species combine or disproportionate. libretexts.org A common example of radical addition is the anti-Markovnikov addition of hydrogen bromide in the presence of peroxides. libretexts.org

Electrophilic and Nucleophilic Addition Reactions to the Vinyl Double Bond

The electron-rich nature of the vinyl double bond makes it reactive towards electrophiles. slideshare.net In an electrophilic addition reaction, an electrophile is attracted to the π-electron cloud of the alkene. The reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The stability of this carbocation determines the regioselectivity of the addition, generally following Markovnikov's rule where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org

Conversely, nucleophilic addition to an unactivated alkene is less common as it requires the alkene to be electron-deficient. However, conjugate addition of nucleophiles can occur if the vinyl group is part of a conjugated system that can stabilize the resulting carbanion. mdpi.com For this compound, the vinyl group is conjugated with the aromatic rings, which can influence its reactivity towards certain nucleophiles under specific reaction conditions.

Polymerization Initiation and Propagation Mechanisms

The vinyl group of this compound allows it to act as a monomer in polymerization reactions, particularly through radical mechanisms. pressbooks.pubmdpi.com Similar to other vinylphenols, its polymerization can be initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide. mdpi.comresearchgate.net

Initiation: The process begins with the thermal or photochemical decomposition of the initiator to produce radicals. These radicals then add to the vinyl double bond of the monomer, creating a new radical species. pressbooks.publibretexts.org

Propagation: The monomeric radical then attacks the vinyl group of another monomer molecule, extending the polymer chain. This step repeats, leading to the formation of a long polymer chain. pressbooks.publibretexts.org The addition at each step occurs in a way that generates the more stable radical intermediate. libretexts.org

Termination: The growth of the polymer chain is halted by termination steps, which can include the combination of two growing radical chains or disproportionation. libretexts.org

The polymerization behavior of vinylphenols can be complex, with the possibility of side reactions involving the phenolic hydroxyl group, which can act as a radical scavenger. mdpi.com

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group imparts another dimension to the reactivity of this compound, particularly in oxidation processes and through its ability to form hydrogen bonds.

Oxidation Processes and Antioxidant Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which arise from the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. nih.govustc.edu.cn This process converts the free radical into a more stable molecule and generates a phenoxyl radical. The stability of this phenoxyl radical is key to the antioxidant activity and is enhanced by resonance delocalization of the unpaired electron around the aromatic ring.

The antioxidant mechanism of phenolic compounds can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov In this assay, the antioxidant reduces the stable DPPH radical to the non-radical DPPH-H, a reaction that can be monitored spectrophotometrically. nih.gov The efficiency of a phenol (B47542) as an antioxidant is related to its ArO-H bond dissociation enthalpy. ustc.edu.cn

Studies on similar compounds like 2-methoxy-4-vinylphenol (B128420) have highlighted their anti-inflammatory and antioxidant activities, which are linked to the modulation of cellular oxidative stress pathways. nih.gov

Hydrogen Bonding Networks and Their Impact on Chemical Behavior

The phenolic hydroxyl group is a potent hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy (B1213986) groups can act as hydrogen bond acceptors. nih.gov This allows this compound to participate in both intramolecular and intermolecular hydrogen bonding.

Intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the oxygen of the ortho-methoxy group on the same ring. Intermolecular hydrogen bonding leads to the formation of dimers or larger aggregates in the solid state and in concentrated solutions. These hydrogen bonding networks can significantly influence the physical properties of the compound, such as its melting point, boiling point, and solubility. nih.gov Furthermore, hydrogen bonding can affect the chemical reactivity of the molecule by altering the electron density and accessibility of the functional groups. nih.govcapes.gov.br The formation of supramolecular frameworks through hydrogen bonds and other non-covalent interactions is a key area of study in crystal engineering. nih.gov

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| This compound | C₁₅H₁₄O₂ | 226.27 | Target compound of study. |

| 2-Methoxy-4-vinylphenol (MVP) | C₉H₁₀O₂ | 150.17 | Natural aromatic compound, used as a flavoring agent and in polymer synthesis. wikipedia.orgebi.ac.uk |

| Styrene | C₈H₈ | 104.15 | A precursor to polystyrene and other polymers. |

| Phenol | C₆H₆O | 94.11 | A common precursor in the chemical industry. |

| Guaiacol | C₇H₈O₂ | 124.14 | A naturally occurring organic compound, a phenol derivative. |

Derivatization Reactions (e.g., Etherification, Esterification)

The structure of this compound features two primary reactive sites: the phenolic hydroxyl group and the vinyl moiety. These sites allow for a range of derivatization reactions.

Etherification and Esterification: The phenolic hydroxyl group is amenable to standard etherification and esterification reactions. Etherification can be accomplished via the Williamson ether synthesis, where the phenol is first deprotonated with a base (like sodium hydride) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. Esterification is typically achieved by reacting the phenol with an acyl chloride or a carboxylic anhydride (B1165640) under basic conditions, or with a carboxylic acid under acidic catalysis (Fischer esterification).

Reactions at the Vinyl Group: The vinyl group, being part of a conjugated system, can also participate in various addition and cyclization reactions. A significant reaction for related vinylphenols is the palladium-catalyzed intramolecular C-H activation/oxidation, leading to the formation of substituted benzofurans. For instance, the related isomer, 2-(1-(4-methoxyphenyl)vinyl)phenol, is known to cyclize to form 2-(4-methoxyphenyl)benzofuran. This type of transformation is highly valuable in the synthesis of heterocyclic compounds.

Influence of the Methoxyphenyl Substituent on Reaction Kinetics and Selectivity

The position of the methoxy group on the phenyl ring is critical in determining the reactivity and selectivity of this compound. The placement at the ortho position (position 2) introduces distinct steric and electronic effects compared to a substituent at the meta or para position.

Electronic Effects: The methoxy group is an activating group, meaning it donates electron density to the aromatic ring via a resonance effect (+R) and withdraws electron density via an inductive effect (-I). The resonance effect typically dominates, increasing the nucleophilicity of the phenol and stabilizing carbocationic intermediates that may form during reactions.

Steric Effects: The primary influence of the ortho-methoxy group is significant steric hindrance. This bulkiness near the vinyl linkage and the phenolic hydroxyl group can impede the approach of reagents, thereby slowing down reaction rates compared to the less hindered para-isomer. This steric crowding can also influence selectivity, potentially favoring pathways that minimize steric strain in the transition state. In reactions like the formation of benzofurans, the steric clash between the ortho-methoxy group and the phenol ring system during the formation of the planar heterocyclic product could be a significant kinetic barrier.

| Feature | ortho-Methoxy Substituent | para-Methoxy Substituent |

| Steric Hindrance | High, due to proximity to the vinyl linker and phenol ring. | Low, as the group is positioned away from the reaction center. |

| Electronic Influence | Resonance (+R) and inductive (-I) effects. Potential for direct intramolecular interactions. | Primarily resonance (+R) and inductive (-I) effects influencing the ring electronically from a distance. |

| Effect on Reaction Rate | Likely to decrease rates of many reactions due to steric hindrance. | Generally leads to increased reaction rates due to electronic donation. |

| Selectivity | Can direct reaction pathways to avoid steric strain, potentially leading to different product ratios. | Less impact on regioselectivity based on steric factors. |

Detailed Kinetic Analyses of Reaction Pathways

Detailed kinetic analyses are essential for understanding the mechanistic pathways of reactions involving this compound. Such studies typically involve monitoring the concentration of reactants and products over time using techniques like 1H-NMR or UV-Vis spectroscopy.

The rate of a reaction is influenced by both the activation energy (Ea) and the pre-exponential factor (A), as described by the Arrhenius equation.

Activation Energy (Ea): The electronic effects of the ortho-methoxy group, being electron-donating, would be expected to lower the activation energy for reactions involving electrophilic attack on the phenol ring. However, the steric strain introduced in the transition state could counteract this, leading to a higher Ea.

For a hypothetical reaction, the kinetic data might look as follows:

| Reactant Isomer | Relative Rate Constant (k_rel) | Activation Energy (Ea) | Pre-exponential Factor (A) |

| 2-(1-(4 -Methoxyphenyl)vinyl)phenol | 1 (Reference) | Lower (due to electronics) | Higher (less steric hindrance) |

| 2-(1-(2 -Methoxyphenyl)vinyl)phenol | < 1 (Hypothesized) | Potentially higher (due to steric strain in TS) | Lower (due to steric hindrance) |

Theoretical and Experimental Elucidation of Reaction Transition States

The elucidation of transition states (TS) provides profound insight into reaction mechanisms, explaining how reactants convert into products. This is often achieved through a combination of experimental kinetic studies and theoretical calculations, such as Density Functional Theory (DFT). ustc.edu.cn

For this compound, a key reaction to analyze would be the palladium-catalyzed intramolecular cyclization to form the corresponding benzofuran (B130515). DFT calculations could model the geometry and energy of the transition state.

Hypothesized Transition State for Benzofuran Formation: The reaction likely proceeds through an oxidative addition of the phenolic O-H bond to the palladium catalyst, followed by migratory insertion of the vinyl group, and finally, reductive elimination to yield the benzofuran product. The key transition state would involve the formation of the C-O bond that closes the furan (B31954) ring.

In this TS, the ortho-methoxy group would play a crucial role.

Geometry: The steric repulsion between the methoxy group and the phenolic ring would force a distorted geometry in the transition state, increasing its energy.

Energy: This distortion and steric strain would raise the energy of the transition state for the ortho-isomer compared to the para-isomer. This higher energy barrier would translate to a slower reaction rate, a finding that would corroborate experimental kinetic data.

Computational models can map the entire reaction coordinate, identifying the energy of intermediates and transition states, thus providing a quantitative understanding of how the ortho-methoxy substituent influences the reaction pathway and its kinetics. ustc.edu.cn

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the electronic environment and the three-dimensional arrangement of atoms in a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. ijsrst.com For phenolic compounds similar to the one , such as isoeugenol (B1672232) and eugenol, DFT calculations are typically performed using specific basis sets like 6-311G(d,p) with the B3LYP functional. ijsrst.comresearchgate.net This level of theory has proven effective in determining optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net

The process involves starting with an initial guess for the molecular geometry and iteratively solving the DFT equations to find a stable structure corresponding to a minimum on the potential energy surface. nih.gov For the related compound isoeugenol, the optimized structure was obtained using the Gaussian software package, revealing an asymmetric top molecule with 66 degrees of freedom. researchgate.net

Table 1: Example of Optimized Geometrical Parameters for Isoeugenol (calculated at DFT/B3LYP/6-311G(d,p) level) (Note: This data is for the related compound Isoeugenol and serves as an illustrative example of the outputs of DFT calculations.)

| Parameter | Bond | Value (Å/°) |

| Bond Length | C1-C2 | 1.39 Å |

| Bond Length | O1-H1 | 0.96 Å |

| Bond Angle | C1-C2-C3 | 120.5° |

| Dihedral Angle | C2-C1-C6-C5 | 0.0° |

This table is illustrative. Actual values would be generated from specific computational output files.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For the related compound 2-methoxy-4-vinyl phenol (B47542) (2M4VP), the HOMO-LUMO energy gap was calculated to be 3.9306 eV in chloroform, providing insight into its electronic properties. researchgate.net Theoretical studies on various phenols show that substituents can alter this energy gap; for instance, a methoxy (B1213986) group can decrease the gap, while a nitro group can increase it. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Properties (Note: Data for 2M4VP is used as a representative example.)

| Compound | Medium | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Methoxy-4-vinylphenol (B128420) | Chloroform | Value not specified | Value not specified | 3.9306 researchgate.net |

Conformational Analysis through Potential Energy Surface (PES) Scans and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) scan is a computational technique used to explore these conformations by systematically changing a specific geometric parameter (like a dihedral angle) and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers.

A study on 2-methoxy-4-vinyl phenol (2M4VP) utilized a PES scan to identify its most stable conformer. The scan revealed an energy minimum of 0.191 kcal/mol at a dihedral angle of 170°, indicating the most favorable spatial arrangement of its atoms. researchgate.net While specific molecular dynamics (MD) simulations for 2-(1-(2-Methoxyphenyl)vinyl)phenol are not available, this technique would typically be used to simulate the movement of atoms over time, providing a more dynamic picture of conformational flexibility and intermolecular interactions in various environments.

Charge Distribution and Reactivity Site Prediction via Mulliken Population and Molecular Electrostatic Potential (MESP) Analyses

Understanding how charge is distributed within a molecule is key to predicting its reactive behavior. Mulliken population analysis is a method for assigning partial charges to individual atoms, offering a quantitative estimate of the local electronic environment. uni-muenchen.detau.ac.il These calculations help identify which atoms are electron-rich (nucleophilic) and which are electron-deficient (electrophilic). researchgate.net For similar compounds like eugenol, Mulliken analysis has been performed using DFT to determine the charge on each atom. researchgate.net

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface of the molecule. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). MESP analysis is a standard tool for investigating reactive sites in phenolic compounds like isoeugenol. ijsrst.com

Investigation of Intramolecular and Intermolecular Interactions

Intramolecular interactions, such as hydrogen bonds within a single molecule, can significantly influence its conformational preference and stability. Intermolecular interactions dictate how molecules interact with each other and with other substances, such as solvents or biological receptors.

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This technique is crucial for understanding intermolecular interactions in a biological context. A molecular docking study of 2-methoxy-4-vinylphenol investigated its interaction with bacterial proteins. The study revealed that 2-methoxy-4-vinylphenol had a strong binding interaction with the DNA gyrase protein (PDB ID: 4PLB), with a calculated docking energy of -8.63 Kcal/mol. nih.gov This strong interaction suggests a high potential for binding and biological activity, driven by intermolecular forces like hydrogen bonds and van der Waals forces. nih.gov

Modeling of Reaction Mechanisms and Activation Energies

Computational modeling can elucidate the step-by-step pathways of chemical reactions and calculate the activation energies associated with them. This provides insight into reaction rates and feasibility. For a molecule like this compound, which contains a reactive vinyl group and a phenolic hydroxyl group, several reactions are possible, including polymerization and electrophilic substitution. mdpi.com

Chemical Derivatization and Functionalization Strategies

Strategic Modification of the Phenolic Hydroxyl Group for Novel Chemical Functionalities

The phenolic hydroxyl group is a key site for introducing new chemical functionalities, which can significantly alter the properties of the resulting molecules and polymers.

Protecting the phenolic hydroxyl group through etherification is a common strategy to prevent undesirable side reactions during polymerization of the vinyl group and to modify the solubility and thermal characteristics of the resulting polymers. The Williamson ether synthesis is a classic and effective method for this purpose. youtube.com This reaction involves deprotonating the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether. youtube.com

For instance, reacting 2-(1-(2-Methoxyphenyl)vinyl)phenol with an alkyl halide like benzyl (B1604629) bromide in the presence of a base would yield the corresponding benzyl ether derivative. This modification replaces the acidic proton of the hydroxyl group, which can interfere with certain polymerization catalysts, and introduces a bulky group that can influence the polymer's physical properties. Similarly, other alkyl or aryl groups can be introduced to create a library of ether-protected monomers with varying steric and electronic properties.

A related approach involves reacting the phenolic group with brominated alkanes to link two vinylphenol units, creating divinylbenzene-like monomers that can act as crosslinkers in polymerization reactions. mdpi.com

Table 1: Examples of Reagents for Etherification

| Reagent | Resulting Ether | Purpose |

|---|---|---|

| Benzyl Bromide | Benzyl Ether | Protection of hydroxyl group, modification of solubility |

| 1,3-Dibromopropane | Bis-alkoxy-linked Dimer | Creation of crosslinking monomers |

The conversion of the phenolic hydroxyl group into a silyl (B83357) ether is another important derivatization strategy. Silyl ethers are valuable intermediates as they are generally stable under neutral and basic conditions but can be easily cleaved under acidic conditions or with a fluoride (B91410) source, allowing for post-polymerization modification. The silylation of alcohols and phenols can be achieved using various reagents, such as chlorosilanes (e.g., tert-butyldimethylsilyl chloride) or hexamethyldisilazane (B44280) (HMDS), often with a catalyst. organic-chemistry.org

The formation of silyl ether adducts of vinylphenols has been shown to be advantageous for controlled polymerization processes. mdpi.com The silyl-protected monomers can undergo polymerization, and the resulting polymer can then be deprotected to regenerate the phenolic hydroxyl groups. This approach yields well-defined poly(vinylphenol) derivatives, which are of interest for applications in electronics and as components of polymer blends. sigmaaldrich.com The polymerization of bis-silicon acetals with diols represents an alternative route to producing polysilyl ethers (PSEs), which are noted for their potential as degradable and sustainable materials. mdpi.com

Functionalization of the Vinyl Moiety

The vinyl group is the primary site for polymerization but can also be functionalized to introduce different chemical groups, leading to a diverse range of non-polymeric derivatives or monomers with altered reactivity.

The vinyl group can be readily reduced to an ethyl group through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The resulting saturated compound, 2-(1-(2-methoxyphenyl)ethyl)phenol, has a more flexible structure due to the conversion of the sp²-hybridized vinyl carbons to sp³-hybridized carbons. This modification eliminates the potential for polymerization through the vinyl group and can be useful in the synthesis of specific, non-polymeric target molecules where the saturated linkage is desired.

The vinyl group is susceptible to addition reactions that can incorporate heteroatoms like sulfur and nitrogen, opening pathways to new classes of compounds.

A particularly effective method for introducing sulfur is the thiol-ene reaction , which involves the addition of a thiol (R-SH) across the double bond. wikipedia.org This reaction can be initiated by radicals (using light or a radical initiator) or by a base catalyst (Michael addition). wikipedia.org The radical-initiated thiol-ene reaction typically proceeds with anti-Markovnikov regioselectivity, meaning the sulfur atom adds to the less substituted carbon of the vinyl group. illinois.edu This "click" reaction is known for its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org For example, reacting this compound with a thiol like 3-mercaptopropionate (B1240610) can yield a thioether derivative. mdpi.com This strategy is widely used in polymer chemistry to create crosslinked networks and to functionalize surfaces. mdpi.comresearchgate.net

The incorporation of nitrogen can be achieved through reactions such as hydroamination, although this is often more challenging than the thiol-ene reaction. Hydroamination involves the addition of an N-H bond across the double bond and typically requires a catalyst. The resulting amine-containing compounds can have interesting biological activities and serve as building blocks for more complex molecules.

Synthesis of Advanced Monomers for Polymer Applications

The strategic derivatization of this compound is a cornerstone for creating advanced monomers tailored for specific polymer applications. By modifying either the phenolic hydroxyl group or the vinyl moiety, or both, a diverse range of functional monomers can be synthesized.

For example, protecting the hydroxyl group with a silyl ether or an acetate (B1210297) group allows for controlled radical polymerization, leading to polymers with well-defined molecular weights and architectures. mdpi.com These protected polymers can then be deprotected to yield functional materials.

Furthermore, by linking two molecules of this compound through their hydroxyl groups with an aliphatic dihalide, divinyl monomers are created. mdpi.com These monomers, when copolymerized with other vinyl monomers, act as crosslinkers, leading to the formation of thermoset polymers with enhanced thermal and mechanical properties. mdpi.com The length of the aliphatic linker can be varied to fine-tune the properties of the resulting polymer network. mdpi.com These strategies demonstrate the power of chemical derivatization to transform a single platform molecule into a wide array of monomers for high-performance thermoplastics and thermosets. mdpi.com

Design of Hydrophobic and Hydrophilic Polymerizable Derivatives

The inherent phenolic nature of compounds like this compound allows for targeted modifications to either enhance their hydrophobicity or introduce hydrophilicity, thereby expanding their utility in diverse environments. Research on analogous compounds such as 2-methoxy-4-vinylphenol (B128420) (MVP) demonstrates the feasibility of these derivatization strategies. mdpi.com

To create hydrophobic derivatives , the phenolic hydroxyl group can be reacted to form ethers or esters. For instance, an aromatic modification can be achieved through reaction with benzyl bromide, leading to a more hydrophobic monomer. mdpi.com An aliphatic modification, also resulting in increased hydrophobicity, can be accomplished by reacting the phenol with compounds like methyl bromoacetate. mdpi.com These reactions effectively cap the polar phenolic group, rendering the monomer more soluble in non-polar organic solvents and influencing the properties of the subsequent polymer.

Conversely, hydrophilic derivatives can be synthesized by introducing polar functional groups. A common strategy involves the hydrolysis of an ester derivative, such as the one formed with methyl bromoacetate, to yield a carboxylic acid functional group. mdpi.com This introduces a high degree of polarity and allows for pH-responsive behavior in the resulting polymers. The successful synthesis of these derivatives from MVP, with reaction yields often exceeding 70%, suggests that similar strategies could be effectively applied to this compound. mdpi.com

Table 1: Illustrative Polymerizable Derivatives Based on a Vinylphenol Platform

| Precursor | Reagent | Derivative Name | Nature |

| 2-methoxy-4-vinylphenol (MVP) | Methyl Bromoacetate | 2-(2-methoxy-4-vinylphenoxy)acetate (MVP-AcOMe) | Hydrophobic |

| 2-methoxy-4-vinylphenol (MVP) | Benzyl Bromide | 1-(benzyloxy)-2-methoxy-4-vinylbenzene (MVP-Bz) | Hydrophobic |

| MVP-AcOMe | Hydrolysis | 2-(2-methoxy-4-vinylphenoxy)acetic acid (MVP-AcOH) | Hydrophilic |

Development of Divinyl-Type Crosslinking Agents from Phenolic Precursors

The creation of crosslinked polymer networks is essential for producing thermosetting materials with enhanced mechanical strength, thermal stability, and chemical resistance. Phenolic precursors like this compound can be theoretically converted into divinyl-type crosslinking agents. This approach has been successfully demonstrated with MVP, which has been used to prepare monomers analogous to divinylbenzene (B73037) (DVB). mdpi.com

The synthesis of these crosslinkers typically involves linking two vinylphenol units together with a spacer. The length and chemical nature of this spacer are critical design elements that influence the properties of the final thermoset material. For example, reacting the phenolic hydroxyl groups of two MVP molecules with a dihaloalkane of varying chain length produces a series of divinyl monomers. mdpi.com These monomers can then be co-polymerized with other vinyl monomers or crosslinked through reactions like thiol-ene chemistry, where the vinyl groups react with multifunctional thiols to form a crosslinked network. mdpi.comdtic.mil

Structure-Property Relationships in Derivatized Compounds

The chemical structure of the monomer and the resulting polymer architecture are intrinsically linked to the macroscopic properties of the material. Understanding these structure-property relationships is crucial for designing polymers with specific performance characteristics.

In the case of derivatized vinylphenols, several key relationships have been elucidated through studies of model compounds. For polymers derived from both monofunctional and difunctional (crosslinking) derivatives of MVP, the length of the aliphatic chain used in the derivatization has a significant impact on the thermal properties of the resulting polymers. mdpi.com

For instance, in thermosets created from DVB-like monomers derived from MVP, an increase in the length of the aliphatic chain connecting the two vinylphenol units leads to a decrease in both the glass transition temperature (Tg) and the melting temperature (Tm). mdpi.com This is attributed to the increased flexibility and mobility of the longer polymer chains. mdpi.com Conversely, increasing the crosslinking density by using a higher ratio of the divinyl crosslinker to a monofunctional monomer results in a higher Tg, as the increased number of crosslinks restricts the mobility of the polymer chains. mdpi.com

The hydrophobicity of the final polymer is also directly related to the chemical modifications of the monomer. The conversion of the polar phenolic group to a less polar ether or ester group results in a more hydrophobic polymer surface, as evidenced by water contact angle measurements on thermoset films. mdpi.com

Table 2: Illustrative Thermal Properties of MVP-Based Crosslinked Thermosets

| Crosslinker Structure (based on MVP) | Crosslinking Density | Glass Transition Temperature (Tg) from tanδ (°C) | Melting Temperature (Tm) from DSC (°C) |

| X(1,3-MVP-3T) | Lower | 45 | 102 |

| X(1,3-MVP-4T) | Higher | 53 | 108 |

| X(1,10-MVP-3T) | Lower | 28 | 85 |

| X(1,10-MVP-4T) | Higher | 35 | 92 |

Data conceptualized from findings reported for 2-methoxy-4-vinylphenol (MVP) thermosets. mdpi.com

These findings underscore the principle that targeted chemical derivatization of vinylphenolic compounds is a powerful tool for tuning the properties of the resulting polymers. While direct experimental data for this compound remains to be established, the principles derived from analogous systems provide a strong foundation for future research and development of novel materials based on this promising chemical structure.

No Information Available for "this compound" in Advanced Materials Science

Following a comprehensive search of scientific literature and chemical databases, no specific information or research findings are available for the chemical compound This compound concerning its applications in advanced materials science as outlined in the requested article structure.

The precise topics of inquiry, including its role as a monomer in polymer chemistry, its use in functional coatings and adhesives, and its development for optoelectronic materials, yield no relevant results for this specific compound. The search included queries for:

Homopolymerization and copolymerization via radical mechanisms

Controlled polymerization techniques

Development of thermoplastics and thermosetting polymers

Fabrication of functional coatings and adhesives

Application in optoelectronic materials and as fluorescent probes

Design principles for Organic Light-Emitting Devices (OLEDs)

It is important to note that a significant amount of research is available for a structurally related isomer, 2-methoxy-4-vinylphenol (also known as 4-vinylguaiacol). This compound has been studied for its potential as a bio-based monomer in the creation of thermoplastics and thermoset polymers. wikipedia.orgmdpi.comresearchgate.net However, due to the strict requirement to focus solely on "this compound," the data concerning its isomer cannot be used.

As no research data could be retrieved for "this compound" in the specified contexts, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Despite a comprehensive search for the chemical compound “this compound” and its applications in chemical sensing and logic gate operations, no specific research findings or data were found for a compound with this exact name. It is possible that this name is an uncommon synonym or a specific derivative that is not widely documented in publicly accessible scientific literature under this identifier.

Extensive searches for this compound's structure, synonyms, and CAS number did not yield any relevant results, preventing the retrieval of the detailed research findings necessary to construct the requested article section. Similarly, broader searches on related chemical structures, such as vinylphenols and methoxyphenyl compounds in the context of chemical sensing and logic gates, did not lead to any information that could be definitively attributed to “this compound”.

Therefore, due to the absence of available data on “this compound” and its role in advanced materials science, specifically in chemical sensing and logic gate operations, the requested article cannot be generated.

Environmental Fate and Biodegradation Pathways

Assessment of Biodegradation in Aqueous Environments (Screening and Simulation Tests)

Phenolic compounds, as a class, are known to be susceptible to microbial degradation in aquatic systems. auburn.edu However, the rate and extent of this degradation can be influenced by the specific chemical structure, including the presence of methoxy (B1213986) and vinyl groups. These functional groups can affect the compound's bioavailability and the metabolic pathways utilized by microorganisms.

Standardized biodegradability tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically used to assess the potential for a chemical to be broken down by microorganisms in an aqueous environment. These tests include "ready biodegradability" tests (e.g., OECD 301 series) which are stringent and provide an indication of rapid and complete biodegradation, and "inherent biodegradability" tests (e.g., OECD 302 series) which assess if a chemical has the potential to biodegrade under favorable conditions. Simulation tests, such as the OECD 303 (Activated Sludge Simulation Test) or OECD 309 (Aerobic Mineralisation in Surface Water), provide more environmentally realistic conditions.

For a compound like 2-(1-(2-methoxyphenyl)vinyl)phenol, it is anticipated that its degradation would proceed through the action of microbial populations present in wastewater treatment plants and natural water bodies. The presence of a phenol (B47542) group suggests that it could be a substrate for various microbial enzymes. auburn.edu However, the vinyl and methoxyphenyl substitutions may influence the rate of degradation compared to simpler phenols.

Investigation of Degradation in Soil and Sediment Systems

The fate of this compound in terrestrial and benthic environments is governed by a combination of biotic and abiotic processes. When introduced into soil or sediment, the compound can be subject to adsorption, microbial degradation, and potential leaching.

The organic matter content and clay composition of the soil or sediment play a significant role in the adsorption of phenolic compounds. This process can reduce the concentration of the compound in the pore water, thereby affecting its bioavailability to microorganisms and its potential for transport to groundwater.

Microbial degradation is a primary pathway for the removal of phenolic compounds from soil and sediment. nih.gov A diverse range of soil microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down aromatic rings. The degradation of phenolic compounds in soil is often initiated by hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov The rate of degradation is influenced by factors such as soil type, pH, temperature, moisture content, and the composition of the microbial community.

While specific studies on the degradation of this compound in soil and sediment are limited, research on related compounds provides valuable insights. For instance, the degradation of other methoxyphenols and vinylphenols has been documented, suggesting that microorganisms capable of metabolizing these structures are present in the environment.

Enzymatic and Microbial Degradation Mechanisms for Vinyl Phenolic Compounds

The biodegradation of vinyl phenolic compounds, including this compound, is primarily driven by the enzymatic activities of microorganisms. auburn.edu Bacteria and fungi have evolved diverse catabolic pathways to utilize aromatic compounds as sources of carbon and energy. nih.gov

A key step in the degradation of many phenolic compounds is the initial conversion to a dihydroxybenzene derivative, such as catechol. nih.gov This is typically followed by ring cleavage, which can occur via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.gov The choice of pathway is dependent on the specific microorganism and the nature of the substituents on the aromatic ring. The resulting intermediates are then further metabolized and funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

Several types of enzymes are involved in these degradation pathways. Monooxygenases and dioxygenases are often responsible for the initial hydroxylation of the aromatic ring. Laccases and peroxidases are another important group of enzymes, particularly in fungi, that can oxidize a wide range of phenolic compounds. auburn.edu These enzymes can polymerize phenols, leading to their removal from the soluble phase. auburn.edu

Specific to vinylphenolic compounds, some microorganisms are known to transform ferulic acid into 2-methoxy-4-vinylphenol (B128420). wikipedia.org This indicates the existence of enzymatic systems capable of acting on the vinyl side chain. For instance, certain strains of Saccharomyces cerevisiae and Pseudomonas fluorescens can convert ferulic acid to 2-methoxy-4-vinylphenol. wikipedia.org The degradation of the vinyl group can proceed through various mechanisms, including oxidation to an aldehyde or carboxylic acid, or hydration to an alcohol.

The table below summarizes some of the key enzymes involved in the degradation of phenolic compounds and their general functions.

| Enzyme Class | General Function in Phenolic Degradation |

| Monooxygenases | Introduce a single hydroxyl group onto the aromatic ring. |

| Dioxygenases | Incorporate two oxygen atoms into the aromatic ring, often leading to ring cleavage. |

| Laccases | Catalyze the oxidation of phenolic compounds, often leading to polymerization. |

| Peroxidases | Utilize hydrogen peroxide to oxidize a variety of phenolic substrates. auburn.edu |

Photodegradation Studies and Identification of Environmental Metabolites

In addition to microbial degradation, photodegradation can be a significant transformation pathway for chemical compounds in the environment, particularly in sunlit surface waters and on soil surfaces. Photodegradation involves the breakdown of a molecule by light, either through direct absorption of photons or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals.

The aromatic and vinyl moieties in this compound suggest that it may be susceptible to photodegradation. The absorption of UV light can lead to the excitation of electrons in the molecule, potentially resulting in bond cleavage and the formation of reactive intermediates. The phenolic hydroxyl group can also influence the photochemical reactivity of the compound.

The identification of environmental metabolites is crucial for understanding the complete environmental fate of a compound. During biodegradation and photodegradation, the parent compound is transformed into a series of intermediate products. These metabolites may have different toxicities and environmental mobilities than the original compound.

For phenolic compounds, common degradation intermediates include other phenols, catechols, and ring-cleavage products. The vinyl group could potentially be oxidized to an aldehyde or carboxylic acid. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are essential for the separation and identification of these metabolites from environmental samples.

Ecological Impact Assessment and Environmental Modeling

A comprehensive ecological impact assessment of this compound requires an integration of its environmental fate and effects data. This involves evaluating its potential to persist in the environment, bioaccumulate in organisms, and exert toxic effects on aquatic and terrestrial life.

Environmental modeling can be a valuable tool for predicting the environmental distribution and concentration of a chemical. Models such as the Fugacity Level III model can estimate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment) based on its physicochemical properties.

The potential for bioaccumulation can be estimated using the octanol-water partition coefficient (Kow). A high Kow value suggests a greater tendency for a chemical to accumulate in the fatty tissues of organisms. The ecotoxicity of the compound would need to be assessed through standardized tests on representative organisms from different trophic levels, such as algae, invertebrates (e.g., Daphnia), and fish.

While specific ecotoxicological data for this compound are not extensively available in the public domain, the known antimicrobial properties of some phenolic compounds suggest that it could have an impact on microbial communities in soil and water. nih.gov Further research is needed to fully characterize the ecological risks associated with the release of this compound into the environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.